molecular formula C20H28N2O3 B6708147 (2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide

(2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B6708147
M. Wt: 344.4 g/mol
InChI Key: GAMSGOYFTQXSGX-NEBWYHTOSA-N
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Description

(2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzoannulene moiety, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This step often starts with the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Benzoannulene Moiety: This can be achieved through a Friedel-Crafts alkylation or acylation reaction, where the benzoannulene ring is attached to the pyrrolidine core.

    Functional Group Modifications: The acetyl and hydroxyl groups are introduced through selective acylation and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Acylation Reagents: Acetyl chloride (CH3COCl), acetic anhydride ((CH3CO)2O)

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Various acyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups and stereochemistry.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide
  • (2S,4S)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide
  • (2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-methoxypyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-13(23)22-12-15(24)10-18(22)19(25)21-17-11-20(2,3)9-8-14-6-4-5-7-16(14)17/h4-7,15,17-18,24H,8-12H2,1-3H3,(H,21,25)/t15-,17?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMSGOYFTQXSGX-NEBWYHTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)NC2CC(CCC3=CC=CC=C23)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@@H]1C(=O)NC2CC(CCC3=CC=CC=C23)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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